molecular formula C17H27NO2 B5191236 N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine

N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine

Cat. No.: B5191236
M. Wt: 277.4 g/mol
InChI Key: ONSBKPGSULLTDA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by its complex structure, which includes a methoxyethyl group, a methyl-prop-2-enylphenoxy group, and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the phenoxy group: This can be achieved by reacting 2-methyl-6-prop-2-enylphenol with an appropriate halide under basic conditions.

    Attachment of the butan-1-amine backbone: This step might involve a nucleophilic substitution reaction where the phenoxy group is attached to a butan-1-amine derivative.

    Introduction of the methoxyethyl group: This can be done through an alkylation reaction using a suitable methoxyethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides or acyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield a fully saturated amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might be studied for its potential biological activity, such as binding to specific receptors or enzymes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-(2-methylphenoxy)butan-1-amine
  • N-(2-methoxyethyl)-4-(2-prop-2-enylphenoxy)butan-1-amine
  • N-(2-methoxyethyl)-4-(2-methyl-6-phenoxy)butan-1-amine

Uniqueness

N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group, the methyl-prop-2-enylphenoxy group, and the butan-1-amine backbone gives it distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-8-16-10-7-9-15(2)17(16)20-13-6-5-11-18-12-14-19-3/h4,7,9-10,18H,1,5-6,8,11-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSBKPGSULLTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)OCCCCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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